molecular formula C21H21N5O3 B11126592 5-(3,4-dimethoxyphenyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-pyrazole-3-carboxamide

5-(3,4-dimethoxyphenyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B11126592
M. Wt: 391.4 g/mol
InChI Key: CGFBEECQPSWJNS-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring, a benzodiazole moiety, and a dimethoxyphenyl group, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Benzodiazole Moiety: The benzodiazole moiety can be synthesized separately and then attached to the pyrazole ring through a nucleophilic substitution reaction.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the benzodiazole moiety, potentially converting it to a dihydrobenzodiazole.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: It is used as a probe to study biochemical pathways and molecular mechanisms.

    Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-Dimethoxyphenyl)-1H-pyrazole-3-carboxamide: Lacks the benzodiazole moiety.

    N-[(1-Methyl-1H-1,3-benzodiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide: Lacks the dimethoxyphenyl group.

    5-(3,4-Dimethoxyphenyl)-N-[(1H-1,3-benzodiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide: Lacks the methyl group on the benzodiazole moiety.

Uniqueness

The uniqueness of 5-(3,4-dimethoxyphenyl)-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H21N5O3

Molecular Weight

391.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-[(1-methylbenzimidazol-2-yl)methyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H21N5O3/c1-26-17-7-5-4-6-14(17)23-20(26)12-22-21(27)16-11-15(24-25-16)13-8-9-18(28-2)19(10-13)29-3/h4-11H,12H2,1-3H3,(H,22,27)(H,24,25)

InChI Key

CGFBEECQPSWJNS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC(=NN3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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